molecular formula C12H14ClNO3S B2578291 1-(2-Chlorophenyl)-3-(dimethylamino)-2-(methylsulfonyl)-2-propen-1-one CAS No. 251307-30-9

1-(2-Chlorophenyl)-3-(dimethylamino)-2-(methylsulfonyl)-2-propen-1-one

Cat. No.: B2578291
CAS No.: 251307-30-9
M. Wt: 287.76
InChI Key: PENSHNKBPRJYRM-FLIBITNWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorophenyl)-3-(dimethylamino)-2-(methylsulfonyl)-2-propen-1-one is a useful research compound. Its molecular formula is C12H14ClNO3S and its molecular weight is 287.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Amyloid Imaging in Alzheimer's Disease

Amyloid imaging ligands, such as [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphthalenyl] propene (18F-FDDNP), have been studied for their application in measuring amyloid in vivo in the brains of patients with Alzheimer's disease. These compounds are used in PET imaging to detect amyloid deposits, a hallmark of Alzheimer's, enabling early detection and evaluation of anti-amyloid therapies (Nordberg, 2007).

Environmental Impact of Chlorophenols

Research on chlorophenols, such as 2-chlorophenol, assesses their moderate toxic effects on mammalian and aquatic life, highlighting their persistence and bioaccumulation potential under certain environmental conditions. This work informs environmental safety and pollution management strategies, demonstrating the importance of understanding the behavior of chlorinated compounds in ecosystems (Krijgsheld & Gen, 1986).

Sulfonamide Drug Development

Sulfonamides, featuring sulfone groups similar to the query compound, have been extensively studied for their therapeutic potential, leading to the development of various drugs for treating diseases like glaucoma and cancer. The research underscores the versatility of sulfonamide-based compounds in medicinal chemistry and drug discovery efforts (Carta, Scozzafava, & Supuran, 2012).

Antioxidant Capacity Assessment

Studies on the antioxidant capacity of compounds, such as those involving the ABTS/PP decolorization assay, explore the reaction pathways of antioxidants, including phenolic compounds. This research is crucial for understanding the mechanisms underlying the antioxidant properties of various substances, which has implications for food science, pharmacology, and health-related applications (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Properties

IUPAC Name

(Z)-1-(2-chlorophenyl)-3-(dimethylamino)-2-methylsulfonylprop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3S/c1-14(2)8-11(18(3,16)17)12(15)9-6-4-5-7-10(9)13/h4-8H,1-3H3/b11-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENSHNKBPRJYRM-FLIBITNWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C(=O)C1=CC=CC=C1Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(/C(=O)C1=CC=CC=C1Cl)\S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.